1-(3-Bromopropyl)indoline

Medicinal Chemistry Process Chemistry α1-Adrenoceptor Antagonists

1-(3-Bromopropyl)indoline (CAS 768297-88-7), a bromoalkyl-substituted indoline derivative with molecular formula C₁₁H₁₄BrN and molecular weight 240.14 g/mol, is a pivotal chemical intermediate. Its core structure consists of a saturated indoline ring (2,3-dihydro-1H-indole) functionalized at the N1-position with a 3-bromopropyl chain.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
CAS No. 768297-88-7
Cat. No. B1375100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)indoline
CAS768297-88-7
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)CCCBr
InChIInChI=1S/C11H14BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2
InChIKeyAUCOOHTWUASKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)indoline (CAS 768297-88-7): A Strategic Intermediate in α1-Adrenoceptor Antagonist Synthesis and Indoline Diversification


1-(3-Bromopropyl)indoline (CAS 768297-88-7), a bromoalkyl-substituted indoline derivative with molecular formula C₁₁H₁₄BrN and molecular weight 240.14 g/mol, is a pivotal chemical intermediate [1]. Its core structure consists of a saturated indoline ring (2,3-dihydro-1H-indole) functionalized at the N1-position with a 3-bromopropyl chain. This specific substitution pattern imparts a unique chemical identity and enables its primary role as a versatile alkylating agent in the construction of more complex molecular architectures, particularly in pharmaceutical research . Its documented use as an intermediate in patented synthetic routes for selective α1-adrenoceptor antagonists like Silodosin underscores its established value and positions it as a key procurement consideration for specific research programs .

Why a Simple Indoline or Other Alkylating Agent Cannot Substitute for 1-(3-Bromopropyl)indoline (CAS 768297-88-7)


Generic substitution of 1-(3-Bromopropyl)indoline with a simpler indoline or another haloalkyl chain is scientifically invalid due to its specific, fit-for-purpose design. Unsubstituted indoline lacks the essential electrophilic handle required for N-alkylation, a critical step in constructing complex molecules like the selective α1-adrenoceptor antagonist Silodosin [1]. While other N-haloalkylindolines exist (e.g., 1-(2-bromoethyl)indoline), the three-carbon linker (n-propyl) provided by this compound offers a unique, non-interchangeable spatial and conformational profile, which is essential for achieving the desired downstream pharmacological selectivity [2]. Simply substituting a different chain length (e.g., ethyl or butyl) or a different halogen (e.g., chloro or iodo) introduces a new set of distinct steric and electronic properties, reaction kinetics, and product profiles, thereby introducing significant risk to established or novel synthetic routes [3].

Procurement-Relevant Quantitative Evidence: Direct Comparisons for 1-(3-Bromopropyl)indoline (CAS 768297-88-7)


Validated Role as a Critical Intermediate in the Synthesis of the α1A-Adrenoceptor Antagonist Silodosin

The strategic value of 1-(3-Bromopropyl)indoline is anchored in its established and patented role as an intermediate for synthesizing selective α1A-adrenoceptor antagonists like Silodosin [1]. This contrasts sharply with the use of generic indolines or other N-alkylindolines which lack the specific three-carbon bromoalkyl chain required for the precise molecular architecture of the final active pharmaceutical ingredient (API) [2].

Medicinal Chemistry Process Chemistry α1-Adrenoceptor Antagonists

Defined Chemical Reactivity Profile Based on Terminal Primary Alkyl Bromide

The chemical differentiation of 1-(3-Bromopropyl)indoline is defined by its terminal primary alkyl bromide, which dictates a well-understood SN2 reactivity profile. In contrast, a primary alkyl chloride (e.g., 1-(3-chloropropyl)indoline) is significantly less reactive, requiring harsher conditions, while a primary alkyl iodide (e.g., 1-(3-iodopropyl)indoline) is more reactive but often more expensive and less stable . This balance of reactivity and stability is a key differentiator.

Organic Synthesis Chemical Biology N-Alkylation

Enhanced Solubility in Organic Media for Facile Reaction Processing

The lipophilic nature of the indoline core, combined with the n-propyl bromide chain, imparts good solubility in a wide range of common organic solvents (e.g., DMF, DMSO, THF). This property is a differentiating factor compared to more polar, unprotected indoline analogs or those with shorter alkyl chains that may exhibit different solubility profiles . While no quantitative solubility data was found for direct comparison, the compound's molecular structure (calculated LogP ~2.7) strongly suggests a class-level advantage in organic reaction media.

Process Chemistry Reaction Optimization Solubility

Specific, Evidence-Based Research and Industrial Application Scenarios for 1-(3-Bromopropyl)indoline (CAS 768297-88-7)


Precursor in the Synthesis of Selective α1-Adrenoceptor Antagonists

1-(3-Bromopropyl)indoline is a validated and patented intermediate in the synthesis of selective α1A-adrenoceptor antagonists, most notably Silodosin, a drug for benign prostatic hyperplasia (BPH) . This application is supported by multiple patent families that explicitly claim the compound as part of a series of novel N-haloalkylindoline intermediates [1]. Procurement is directly justified for medicinal chemistry and process chemistry teams engaged in optimizing the synthesis of this drug class or developing novel analogs.

General N-Alkylating Agent for Indoline Library Construction

The compound serves as a reliable electrophilic building block for the N-alkylation of a wide range of nucleophiles (e.g., amines, thiols, phenols) to generate focused libraries of N-3-substituted indoline derivatives . This application is a direct outcome of the compound's well-defined terminal primary alkyl bromide reactivity . Its use enables the rapid diversification of the indoline scaffold, a privileged structure in drug discovery, to explore structure-activity relationships (SAR).

Precursor for the Installation of a Propyl Linker onto the Indoline Core

Beyond simple N-alkylation, the bromine atom can be displaced in subsequent steps to introduce a wide array of functional groups at the end of a three-carbon linker . For example, the bromide can be converted to an amine, thiol, azide, or other reactive handles. This transforms 1-(3-Bromopropyl)indoline into a key starting material for creating more sophisticated molecular probes or bivalent ligands, a strategy not possible with unsubstituted indoline or those with different chain lengths.

Investigating the SAR of Indoline-Based Therapeutics

In academic and industrial research settings, this compound is specifically procured to explore the biological effects of a 3-bromopropyl substitution on the indoline nitrogen. This enables a direct comparison with other N-substituted indolines (e.g., methyl, ethyl, benzyl) in a given biological assay, providing quantitative data on how this specific alkyl chain influences target binding, cellular potency, or pharmacokinetic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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